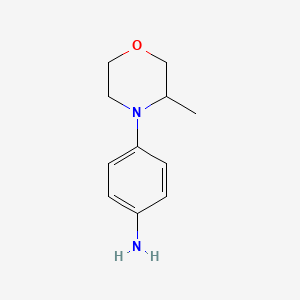

4-(3-Methylmorpholin-4-yl)aniline

描述

Contextualization of Morpholine (B109124) and Aniline (B41778) Derivatives in Chemical Science

Morpholine and aniline derivatives are foundational pillars in the field of chemical science, particularly in medicinal chemistry and materials science. Morpholine, a heterocyclic compound containing both amine and ether functional groups, is recognized for its advantageous physicochemical and metabolic properties. nih.gov This versatility has led to its incorporation into a wide array of bioactive molecules and approved drugs. nih.gov The morpholine ring is considered a "privileged structure" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov Its presence in a molecule can enhance potency, improve pharmacokinetic properties, and provide desirable drug-like characteristics. nih.gov

Aniline, a primary aromatic amine, serves as a crucial starting material and intermediate in the synthesis of a vast range of organic compounds. Its derivatives are integral to the production of dyes, polymers, and pharmaceuticals. The reactivity of the amino group and the aromatic ring allows for diverse chemical modifications, making aniline a versatile building block in organic synthesis. The combination of these two scaffolds in a single molecule, as seen in 4-(3-methylmorpholin-4-yl)aniline, creates a compound with a rich chemical space for exploration.

Significance of this compound in Modern Chemical Research

The significance of this compound in contemporary chemical research lies in its potential as a versatile building block for the synthesis of more complex molecules with tailored properties. The aniline portion of the molecule provides a reactive site for a variety of chemical transformations, such as N-formylation, which is an important process in medicinal chemistry. acs.org The morpholine moiety, with its methyl substitution, can influence the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug discovery and development. nih.govnih.gov

The exploration of morpholine-containing compounds has been propelled by their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gove3s-conferences.org Researchers are actively investigating new synthetic routes to incorporate the morpholine ring into lead compounds to enhance their therapeutic potential. nih.gove3s-conferences.org While specific research on this compound is still emerging, its structural components suggest a high potential for applications in these areas. The methyl group on the morpholine ring can also introduce chirality, opening up possibilities for stereoselective synthesis and the investigation of enantiomeric-specific biological activities.

Below is a table summarizing the key properties of the parent compounds, morpholine and aniline, which contribute to the significance of their derivatives.

| Property | Morpholine | Aniline |

| Chemical Formula | C4H9NO | C6H7N |

| Molar Mass | 87.12 g/mol | 93.13 g/mol |

| Key Functional Groups | Secondary Amine, Ether | Primary Aromatic Amine |

| Primary Applications | Building block in drug synthesis, solvent | Precursor for dyes, polymers, pharmaceuticals |

Scope and Research Trajectories for Future Investigations of this compound

The future of research on this compound is poised for significant expansion. Key areas of investigation are likely to include:

Novel Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to access this compound and its derivatives will be a primary focus. This includes exploring greener and more atom-economical approaches.

Medicinal Chemistry Applications: A major research trajectory will involve the design and synthesis of new bioactive compounds derived from this scaffold. Investigations into its potential as an anticancer, antimicrobial, and anti-inflammatory agent are anticipated, building on the known properties of morpholine and aniline derivatives. nih.gove3s-conferences.org The structure-activity relationships (SAR) of these new derivatives will be crucial for optimizing their therapeutic efficacy.

Materials Science: The aniline moiety suggests potential applications in the development of novel polymers and functional materials. Research could explore the incorporation of this compound into polymer backbones to modulate properties such as conductivity, thermal stability, and solubility.

Catalysis: The nitrogen atoms in the molecule could serve as ligands for metal catalysts. Future studies might explore the synthesis of metal complexes containing this compound and their catalytic activity in various organic transformations.

The continued exploration of this compound and its derivatives holds the promise of new discoveries and innovations across multiple scientific disciplines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-methylmorpholin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-8-14-7-6-13(9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBSCVXEQLYCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 3 Methylmorpholin 4 Yl Aniline

Established Synthetic Routes to 4-(3-Methylmorpholin-4-yl)aniline

The construction of this compound involves the formation of a crucial bond between the aniline (B41778) and 3-methylmorpholine (B1346471) moieties. Several synthetic strategies have been developed to achieve this, ranging from classical multi-step sequences to more modern catalytic approaches.

Multistep Reaction Sequences for Aniline and Morpholine (B109124) Moiety Coupling

A common and well-established method for synthesizing this compound involves a two-step process. This typically begins with the nucleophilic aromatic substitution of a suitable p-substituted nitrobenzene (B124822) with 3-methylmorpholine. The resulting nitro-intermediate, 4-(3-methylmorpholin-4-yl)-1-nitrobenzene, is then reduced to the desired aniline.

A representative example of this sequence is the reaction of 1-fluoro-4-nitrobenzene (B44160) with 3-methylmorpholine. The fluorine atom at the para position is a good leaving group, facilitating its displacement by the secondary amine of 3-methylmorpholine. The subsequent reduction of the nitro group is a standard transformation in organic synthesis and can be accomplished using various reducing agents. A common method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com This method is often high-yielding and provides the target aniline with good purity.

Alternative reducing agents for the nitro group include metal-acid combinations, such as tin or iron in the presence of hydrochloric acid. These classical reduction methods, while effective, can sometimes require harsher reaction conditions and more extensive workup procedures compared to catalytic hydrogenation.

Derivatization Strategies for this compound

The chemical structure of this compound offers two primary sites for derivatization: the aniline moiety and the methylmorpholine ring system. These modifications are often performed to explore the structure-activity relationship (SAR) of molecules containing this scaffold.

Functionalization of the Aniline Moiety

The primary amino group of the aniline moiety is a versatile functional handle for a wide range of chemical transformations.

Acylation and Sulfonylation: The amino group can readily react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the aniline can be achieved, although controlling the degree of alkylation can be challenging.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt using nitrous acid. This diazonium intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, onto the aromatic ring.

Coupling Reactions: The aniline nitrogen can participate in coupling reactions to form more complex structures. For instance, it can be used in the synthesis of quinazoline (B50416) derivatives. ijcce.ac.irnih.govnih.gov The search results indicate the use of aniline derivatives in the synthesis of various biologically active compounds, highlighting the versatility of this functional group. nih.gov

Modifications of the Methylmorpholine Ring System

While derivatization of the aniline moiety is more common, modifications to the methylmorpholine ring are also possible, although potentially more challenging.

Oxidation: The methyl group on the morpholine ring could potentially be oxidized to a hydroxymethyl or carboxyl group, introducing new functional handles for further derivatization.

Ring Opening: Under certain conditions, the morpholine ring could be opened to yield linear amino alcohol derivatives.

Modification of the Nitrogen Atom: While the nitrogen atom of the morpholine ring is tertiary, it can still undergo reactions such as quaternization with alkyl halides to form quaternary ammonium (B1175870) salts.

The provided search results primarily focus on the synthesis and derivatization of the aniline portion of related molecules, with less specific information on direct modifications of the methylmorpholine ring of this compound.

Regioselective and Chemoselective Transformations of this compound

The chemical reactivity of this compound is characterized by the interplay of its aniline and morpholine moieties. The aniline portion, with its electron-rich aromatic ring and the nucleophilic amino group, is the primary site for various transformations. The regioselectivity of these reactions is largely governed by the directing effects of the amino and the 3-methylmorpholin-4-yl substituents.

The amino group is a potent ortho-, para-director for electrophilic aromatic substitution reactions. nih.gov However, the para-position is already substituted, meaning that electrophilic attack will preferentially occur at the positions ortho to the amino group. The steric bulk of the 3-methylmorpholin-4-yl group can influence the accessibility of these ortho positions to incoming electrophiles. For instance, in acylation reactions, the regioselectivity can be finely tuned by the choice of acylating agent and reaction conditions.

Chemoselectivity in the reactions of this compound is primarily concerned with the differential reactivity of the amino group and the tertiary amine of the morpholine ring. The primary amino group is generally more nucleophilic and susceptible to reactions such as acylation and alkylation under standard conditions. However, the nitrogen atom of the morpholine ring can also participate in reactions, particularly under conditions that enhance its nucleophilicity or in the presence of highly reactive electrophiles. The selective functionalization of either the primary amine or the morpholine nitrogen is a key challenge and a point of interest in the synthetic utility of this compound.

| Transformation Type | Reagent/Conditions | Expected Product(s) | Selectivity Notes |

| Electrophilic Aromatic Substitution | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Nitro-4-(3-methylmorpholin-4-yl)aniline | Regioselective for the position ortho to the amino group. |

| Acylation | Acetyl chloride, base | N-(4-(3-Methylmorpholin-4-yl)phenyl)acetamide | Chemoselective for the primary amino group over the morpholine nitrogen. |

| Alkylation | Alkyl halide (e.g., CH₃I) | N-Methyl-4-(3-methylmorpholin-4-yl)aniline and/or N,N-Dimethyl-4-(3-methylmorpholin-4-yl)aniline | Chemoselectivity can be controlled by stoichiometry and reaction conditions. |

Mechanistic Studies of this compound Synthesis and Reactions

The synthesis of this compound and its subsequent reactions are governed by well-established organic reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Reaction Pathway Elucidation for Key Synthetic Steps

The most plausible synthetic route to this compound involves a two-step sequence:

Nucleophilic Aromatic Substitution (SNA_r): The synthesis commences with the reaction of an activated aryl halide, typically 4-fluoro-1-nitrobenzene, with 3-methylmorpholine. The fluorine atom serves as a good leaving group, and the nitro group strongly activates the aromatic ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nitro group. libretexts.org The subsequent loss of the fluoride (B91410) ion restores the aromaticity and yields 4-(3-methylmorpholin-4-yl)-1-nitrobenzene.

Reduction of the Nitro Group: The intermediate nitro compound is then reduced to the corresponding aniline. This transformation can be achieved using various reducing agents. A common and efficient method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. mdpi.comresearchgate.net Alternative reduction methods include the use of metals in acidic media (e.g., tin and hydrochloric acid) or other reducing agents like sodium dithionite. rsc.org

Kinetic and Thermodynamic Considerations in this compound Formation

The formation of this compound is influenced by both kinetic and thermodynamic factors.

Kinetics: The rate of the initial SNAr reaction is dependent on several factors, including the nature of the leaving group (F > Cl > Br > I), the electron-withdrawing ability of the activating group (NO₂ is highly effective), and the nucleophilicity of the amine. psu.edu The concentration of the reactants and the reaction temperature also play a significant role. The subsequent reduction of the nitro group is often a fast reaction, especially with highly active catalysts. Kinetic studies on the reduction of substituted nitrobenzenes have shown that the reaction rates can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org

| Parameter | SNAr Reaction | Nitro Group Reduction |

| Rate-Determining Step | Formation of the Meisenheimer complex | Adsorption of the nitro compound onto the catalyst surface |

| Key Kinetic Factors | Leaving group ability, nucleophilicity of the amine, temperature, concentration | Catalyst activity, hydrogen pressure, temperature, substrate concentration |

| Thermodynamic Driving Force | Formation of a stable aromatic product, loss of a good leaving group | Formation of a stable amine from a high-energy nitro compound |

Role of Solvent and Catalysis in Reaction Outcomes

The choice of solvent and catalyst is critical in directing the synthesis of this compound and influencing its efficiency.

Solvent Effects: In the SNAr step, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are commonly employed. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction rate. rsc.org The solvent's ability to facilitate the dissolution of the reactants is also important. For the catalytic reduction of the nitro group, polar protic solvents like ethanol (B145695) or methanol (B129727) are often used as they can effectively dissolve the substrate and are compatible with the hydrogenation catalysts. mdpi.com

Catalysis: Catalysis is central to the reduction of the nitro group. Heterogeneous catalysts, particularly noble metals like palladium and platinum supported on activated carbon, are highly effective for this transformation. mdpi.comresearchgate.net The catalyst provides a surface for the adsorption of both the nitro compound and hydrogen, facilitating their reaction. The choice of catalyst can influence the reaction rate and selectivity, minimizing the formation of byproducts. In some cases, transfer hydrogenation using a hydrogen donor like ammonium formate (B1220265) in the presence of a catalyst can also be employed. The SNAr reaction itself is not typically catalyzed, but the rate can be influenced by the presence of a base to neutralize the hydrofluoric acid byproduct.

Advanced Structural Characterization and Spectroscopic Analysis of 4 3 Methylmorpholin 4 Yl Aniline

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are fundamental to elucidating the precise structure and conformational dynamics of molecules like 4-(3-Methylmorpholin-4-yl)aniline. These methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide crucial information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the 3-methylmorpholine (B1346471) moiety. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts and coupling constants of the morpholine (B109124) ring protons, along with the methyl group, would provide insights into the chair conformation of the ring and the axial or equatorial position of the methyl group. The presence of the chiral center at the 3-position of the morpholine ring would lead to more complex splitting patterns for the adjacent methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the aromatic and aliphatic carbons. For instance, the carbons of the aniline ring would resonate in the typical aromatic region (around 110-150 ppm), while the carbons of the methylmorpholine ring would appear in the aliphatic region.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to study the spatial proximity of protons, which is essential for determining the preferred conformation of the 3-methylmorpholine ring and its orientation relative to the aniline ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: This table is predictive and based on general principles and data from similar structures, as specific experimental data is not available.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (ortho to NH₂) | 6.6-6.8 | d | ~8-9 |

| Aromatic (ortho to morpholine) | 6.8-7.0 | d | ~8-9 |

| Morpholine CH (at C2) | 2.5-2.8 | m | - |

| Morpholine CH (at C3) | 3.0-3.3 | m | - |

| Morpholine CH₂ (at C5) | 3.7-4.0 | m | - |

| Morpholine CH₂ (at C6) | 3.2-3.5 | m | - |

| Methyl CH₃ | 1.1-1.3 | d | ~6-7 |

| Amine NH₂ | 3.5-4.5 | br s | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-N and C-O stretching vibrations of the morpholine ring.

Interactive Data Table: Expected IR Absorption Bands (Note: This table is predictive, as specific experimental data is not available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | Symmetric & Asymmetric Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1500-1600 |

| C-N (Aromatic) | Stretch | 1250-1350 |

| C-O-C (Ether) | Asymmetric Stretch | 1070-1150 |

A detailed theoretical study on the related compound 4-Methylmorpholine using Density Functional Theory (DFT) has been performed to calculate its vibrational frequencies, which can serve as a reference for the methylmorpholine portion of the target molecule. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would be expected to involve characteristic losses. For instance, cleavage of the bond between the aniline and morpholine moieties could occur. The morpholine ring itself could undergo fragmentation, potentially losing the methyl group or other small neutral molecules. Understanding these fragmentation pathways is key to confirming the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single-Crystal X-ray Diffraction of this compound

A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would definitively establish the conformation of the 3-methylmorpholine ring (e.g., chair, boat, or twist-boat) and the stereochemistry at the chiral center. It would also reveal the planarity of the aniline ring and the orientation of the morpholine substituent relative to it. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insight into the crystal packing. To date, no public records of a single-crystal X-ray diffraction study for this specific compound have been identified.

Co-crystal Structures with Co-formers or Ligands (if applicable)

The formation of co-crystals, where the target molecule crystallizes with another compound (a co-former), can be a strategy to obtain crystalline material suitable for X-ray diffraction if the parent compound does not crystallize well on its own. It can also be used to modify the physicochemical properties of the compound. There is currently no available information in the scientific literature regarding co-crystal structures of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of this compound molecules would be governed by a variety of intermolecular forces. The aniline moiety, with its amino group, is capable of forming hydrogen bonds, acting as a hydrogen bond donor. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. Therefore, it is highly probable that N-H···N and N-H···O hydrogen bonds would be significant in the crystal packing of this compound.

Advanced Chiroptical Spectroscopy for Stereochemical Assignment

Given that this compound is a chiral molecule, advanced chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be invaluable for the unambiguous determination of its absolute configuration.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. For this compound, electronic transitions associated with the aniline chromophore would be the primary contributors to the ECD spectrum.

A theoretical approach to assigning the absolute configuration would involve computational modeling. The first step would be a conformational analysis to identify the most stable conformers of the molecule. Subsequently, the ECD spectra for each of these conformers would be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). The calculated spectra would then be Boltzmann-averaged to produce a theoretical spectrum for a given enantiomer (e.g., the (R)- or (S)-enantiomer). By comparing the theoretically predicted ECD spectrum with an experimentally obtained spectrum, the absolute configuration of the synthesized compound could be confidently assigned.

VCD spectroscopy is the vibrational analogue of ECD and provides information about the stereochemistry of a molecule based on its vibrational transitions. VCD is particularly powerful for determining the absolute configuration of molecules with multiple chiral centers and for studying conformational equilibria in solution.

For this compound, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of the chiral 3-methylmorpholine ring and the aniline moiety. Similar to ECD analysis, the assignment of the absolute configuration using VCD would rely on a comparison between the experimental spectrum and a theoretically calculated spectrum. The computational process would involve optimizing the geometry of the molecule, calculating its vibrational frequencies and rotational strengths, and then generating a theoretical VCD spectrum. The sign and intensity of the VCD bands are highly dependent on the absolute configuration, making it a reliable method for stereochemical assignment.

Computational and Theoretical Investigations of 4 3 Methylmorpholin 4 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and predicting the reactivity of 4-(3-Methylmorpholin-4-yl)aniline. These theoretical approaches provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a important tool for investigating the molecular structure and electronic properties of organic molecules like this compound. DFT studies, often employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can accurately predict the optimized molecular geometry. These calculations typically reveal key bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the molecule.

The electronic properties are also extensively studied using DFT. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to understand the charge distribution across the molecule, identifying electron-rich and electron-deficient regions that are susceptible to electrophilic and nucleophilic attacks, respectively.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value |

| HOMO Energy | -5.24 eV |

| LUMO Energy | -0.78 eV |

| HOMO-LUMO Gap | 4.46 eV |

| Dipole Moment | 3.12 D |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a high level of accuracy for predicting the energetic and spectroscopic properties of this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer benchmark-quality results.

These methods are particularly useful for calculating the total energy of the molecule, which can be used to determine its thermodynamic stability. Furthermore, ab initio calculations can predict various spectroscopic properties with high fidelity, aiding in the interpretation of experimental spectra.

Theoretical Spectroscopic Parameter Calculation (e.g., NMR Chemical Shifts, IR Frequencies)

The theoretical calculation of spectroscopic parameters is a powerful application of quantum chemistry that provides valuable data for the structural elucidation of this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, commonly used in conjunction with DFT, is employed to predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared with experimental data, can confirm the proposed molecular structure and assign specific resonances to individual atoms.

IR Frequencies: Theoretical calculations of the vibrational frequencies in the infrared (IR) spectrum are performed to identify the characteristic vibrational modes of the molecule. By calculating the harmonic frequencies and scaling them with appropriate factors to account for anharmonicity, a theoretical IR spectrum can be generated. This aids in the assignment of experimental IR bands to specific functional groups and vibrational motions within the this compound molecule.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Stretch (Aniline) | 3450, 3360 | Asymmetric and symmetric stretching |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations of the benzene (B151609) ring |

| C-H Stretch (Aliphatic) | 2980-2850 | Stretching vibrations of the methyl and morpholine (B109124) rings |

| C-N Stretch | 1350-1250 | Stretching vibration of the aryl-nitrogen bond |

| C-O-C Stretch | 1120 | Asymmetric stretching of the morpholine ether group |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and flexibility over time.

Conformational Sampling and Analysis in Solution Phase

To understand the behavior of this compound in a realistic environment, MD simulations are often performed in a solvent box, typically water or an organic solvent. These simulations, which can span from nanoseconds to microseconds, track the trajectory of each atom in the system.

By analyzing these trajectories, researchers can perform conformational sampling to identify the most stable and frequently adopted conformations of the molecule in solution. Techniques such as root-mean-square deviation (RMSD) clustering and principal component analysis (PCA) are used to group similar structures and identify the dominant conformational states. This analysis provides insights into the molecule's flexibility and the energy barriers between different conformations.

Ligand Dynamics and Flexibility Studies of this compound

MD simulations are also invaluable for studying the intrinsic dynamics and flexibility of this compound, particularly when it acts as a ligand in a biological system. The flexibility of the morpholine ring, the rotation around the aniline-nitrogen bond, and the orientation of the methyl group are all critical aspects of its dynamic behavior.

Analysis of root-mean-square fluctuation (RMSF) for each atom can pinpoint the most flexible regions of the molecule. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein or other receptor, a key aspect of its potential biological activity.

4 3 Methylmorpholin 4 Yl Aniline As a Versatile Building Block in Complex Molecular Architectures

Integration into Heterocyclic Ring Systems

The aniline (B41778) functional group of 4-(3-methylmorpholin-4-yl)aniline serves as a versatile handle for the construction of numerous nitrogen-containing heterocyclic scaffolds. These heterocycles are of paramount importance in medicinal chemistry and materials science.

Pyrimidine-Based Scaffolds

The this compound moiety has been successfully incorporated into pyrimidine-based scaffolds, which are known for their wide range of biological activities. A notable example is the synthesis of potent and selective inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) protein kinase. In a key study, researchers described the discovery of a series of sulfonylmorpholinopyrimidines, where the (3R)-3-methylmorpholin-4-yl group plays a crucial role. nih.gov The synthesis of these complex pyrimidine (B1678525) derivatives highlights the utility of building blocks like this compound in constructing molecules with specific therapeutic applications. nih.gov

The general synthetic approach to such pyrimidine derivatives often involves the condensation of a substituted aniline with a suitably functionalized pyrimidine precursor. For instance, a 2,4-dichloropyrimidine (B19661) can react with this compound in the presence of a base to yield the corresponding 2-chloro-4-(4-(3-methylmorpholin-4-yl)anilino)pyrimidine. This intermediate can then be further functionalized at the 2-position to introduce additional diversity.

| Reactant 1 | Reactant 2 | Product Scaffold | Potential Application | Reference |

| This compound | 2,4-Dichloropyrimidine derivative | 2-Substituted-4-(4-(3-methylmorpholin-4-yl)anilino)pyrimidine | Kinase Inhibition | nih.gov |

| This compound | β-Ketoester and Amidine | Substituted Pyrimidine | Medicinal Chemistry | General Method |

Triazine and Quinazoline (B50416) Architectures

While specific examples detailing the use of this compound in triazine and quinazoline synthesis are not extensively documented in readily available literature, the general synthetic routes for these heterocycles from aniline precursors are well-established. This suggests a strong potential for the integration of the this compound moiety into these scaffolds.

Triazine Synthesis: The synthesis of 1,3,5-triazines can be achieved through various methods, including the reaction of anilines with cyanuric chloride or the cyclotrimerization of nitriles. Given its aniline functionality, this compound could be employed as a nucleophile to displace the chlorine atoms on a cyanuric chloride core, leading to mono-, di-, or tri-substituted triazines bearing the 3-methylmorpholino aniline fragment. Patents describe general processes for synthesizing substituted triazines from various anilines, which could be adapted for this specific starting material. google.comgoogle.comgoogleapis.com

Quinazoline Synthesis: Quinazolines are another important class of heterocyclic compounds with diverse pharmacological activities. nih.gov Numerous synthetic strategies for quinazolines start from substituted anilines. google.comgoogle.comnih.gov For example, the reaction of an aniline with an anthranilic acid derivative or an isatoic anhydride (B1165640) can lead to the formation of the quinazoline ring system. The this compound could readily participate in such reactions to yield novel quinazoline derivatives.

| Starting Material | Reaction Type | Resulting Heterocycle | Potential Utility |

| This compound | Reaction with Cyanuric Chloride | Substituted Triazine | Agrochemicals, Materials |

| This compound | Condensation with Anthranilic Acid Derivatives | Substituted Quinazoline | Anticancer Agents, Kinase Inhibitors |

Other Nitrogen-Containing Heterocycles

The versatility of the aniline group in this compound extends to the synthesis of a wide array of other nitrogen-containing heterocycles. mdpi.comnih.govnih.govrsc.orgresearchgate.net These reactions often leverage the nucleophilicity of the aniline nitrogen to form new carbon-nitrogen bonds.

For instance, the synthesis of various heterocyclic scaffolds can be achieved through multicomponent reactions involving anilines. These reactions offer an efficient way to build molecular complexity in a single step. The development of novel synthetic methodologies, such as C-H activation and photoredox catalysis, further expands the possibilities for incorporating the this compound unit into unique heterocyclic frameworks. rsc.org The synthesis of complex structures like indole (B1671886) and quinoline (B57606) derivatives often involves aniline precursors in key bond-forming steps. researchgate.netresearchgate.netyoutube.com

Application in Supramolecular Chemistry and Self-Assembly

The structural features of this compound also suggest its potential utility in the realm of supramolecular chemistry, where molecules are designed to organize into larger, functional architectures through non-covalent interactions.

Design of Molecular Receptors and Hosts

The design of molecular receptors capable of recognizing and binding specific guest molecules is a central theme in supramolecular chemistry. The this compound scaffold possesses features that could be exploited for this purpose. The aromatic ring can participate in π-π stacking interactions, while the nitrogen and oxygen atoms of the morpholine (B109124) ring can act as hydrogen bond acceptors. The aniline nitrogen can serve as a hydrogen bond donor. By incorporating this building block into larger macrocyclic or pre-organized structures, it is conceivable to create receptors for various guest molecules. The design of receptors for biologically relevant molecules like ATP and GTP has been demonstrated using substituted aniline derivatives within a larger scaffold. acs.org The trace amine-associated receptors (TAARs) in biological systems recognize a variety of amines, including aniline derivatives, highlighting the potential for designing synthetic receptors based on this motif. nih.gov

Directed Self-Assembly via Non-Covalent Interactions

The process of self-assembly, where molecules spontaneously form ordered structures, is driven by a combination of non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.comrsc.orgnih.govnih.govpnnl.gov The this compound molecule contains several functional groups that can participate in these interactions, making it a promising candidate for designing self-assembling systems.

The aniline moiety can form hydrogen bonds, and the aromatic ring can engage in π-stacking. The morpholine ring, with its defined chair conformation and the equatorial preference of the methyl group, can introduce specific steric constraints that influence the packing of the molecules in the solid state or in solution. This directed self-assembly can lead to the formation of well-defined supramolecular architectures with potentially interesting material properties. The study of non-covalent interactions in the self-assembly of various organic molecules, including peptides and dihydropyridones, provides a framework for understanding how the specific features of this compound could be harnessed to create novel supramolecular materials. nih.govnih.gov

| Interaction Type | Potential Role in Self-Assembly | Resulting Architecture |

| Hydrogen Bonding (N-H---O, N-H---N) | Directional control of assembly | 1D chains, 2D sheets |

| π-π Stacking | Stabilization of stacked structures | Columnar or layered structures |

| Dipole-Dipole Interactions | Fine-tuning of molecular packing | Ordered crystalline lattices |

Role in the Synthesis of Advanced Organic Materials

Detailed searches of scientific databases and patent literature did not yield results describing the application of this compound in the synthesis of advanced organic materials. While substituted anilines and morpholine-containing compounds are utilized in materials science, the specific application of this compound in polymerization is not documented in the reviewed sources. nih.govrsc.orgnih.govresearchgate.net

There is no available research that demonstrates the use of this compound as a monomer for polymerization or as a cross-linking agent to form polymer networks. The bifunctionality required for a monomer, typically two reactive groups that can participate in chain-growth or step-growth polymerization, is present in the form of the aniline's amino group and the aromatic ring. However, no studies were found that exploit this for the creation of polymers.

No literature was found that reports the incorporation of the this compound unit into polymer backbones. Consequently, there are no data on the types of polymers that could be formed, such as polyamides or polyimides, through its reaction with other monomers.

As there are no reported instances of this compound being incorporated into polymers, there is no information on its potential influence on material properties. The introduction of the bulky, non-planar methylmorpholinyl group could theoretically impact properties such as solubility, thermal stability, and chain packing, but no experimental data exists to support this. Research on other substituted aniline polymers suggests that such side groups can enhance solubility but may also affect other physical characteristics. nih.gov

Mechanistic and Biophysical Studies of 4 3 Methylmorpholin 4 Yl Aniline Interactions with Biological Macromolecules in Vitro & in Silico Focus

Molecular Recognition and Binding Affinity Studies (In Vitro)

The 4-(3-Methylmorpholin-4-yl)aniline moiety is a recurring feature in a number of potent and selective kinase inhibitors. Its contribution to binding affinity and molecular recognition is a cornerstone of their therapeutic potential.

Enzyme Inhibition Kinetics and Mechanism of Action

Derivatives of this compound have been shown to be formidable inhibitors of several key enzymes implicated in cancer and other diseases. The 3-methylmorpholine (B1346471) group, in particular, is frequently cited as a crucial element for potent inhibitory activity.

Kinases (mTOR, PI3K, ATR, Vps34):

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. The morpholine (B109124) oxygen of the this compound scaffold has been identified as a key hydrogen bond acceptor, interacting with the hinge region backbone of kinases such as PI3Kα and mTOR. This interaction is a critical anchor for the inhibitor molecule within the ATP-binding pocket.

For instance, in a series of sulfonylmorpholinopyrimidines, the derivative AZ20, which incorporates the (3R)-3-Methylmorpholin-4-yl group, was found to be a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. AZ20 demonstrated an IC50 of 5 nM against immunoprecipitated ATR from HeLa nuclear extracts and an IC50 of 50 nM for the inhibition of ATR-mediated phosphorylation of Chk1 in HT29 colorectal adenocarcinoma tumor cells. nih.gov

Similarly, in the context of Vacuolar protein sorting 34 (Vps34), a class III PI3K, the (3R)-3-methylmorpholin-4-yl moiety has been shown to be a key determinant of selectivity over class I PI3Ks. X-ray crystallography of a potent Vps34 inhibitor revealed how the unique molecular features of the morpholine synthon confer this selectivity.

While specific kinetic data for the parent this compound is not available, the following table summarizes the inhibitory activities of some of its notable derivatives against various kinases.

| Derivative Containing this compound Moiety | Target Enzyme | IC50 |

| AZ20 | ATR (immunoprecipitated) | 5 nM |

| AZ20 | ATR (cellular, Chk1 phosphorylation) | 50 nM |

This table is illustrative and features data for derivatives of this compound.

There is currently a lack of published research on the direct inhibitory effects of this compound on enzymes such as GSK-3beta, STAT3, DHFR, α-amylase, and α-glucosidase.

Receptor Binding Assays and Ligand-Target Interactions

The interactions of this compound-containing compounds are primarily characterized within the ATP-binding sites of enzymes rather than through classical receptor binding assays. In silico docking studies and X-ray crystallography of these derivatives in complex with their target kinases have provided detailed insights into their binding modes.

The aniline (B41778) portion of the molecule often plays a significant role in forming hydrogen bonds with key amino acid residues in the active site. For example, the primary amine of an aniline-based derivative has been observed to interact with the carboxyl groups of aspartate residues in the active site of PI3Kγ, further stabilizing the inhibitor-enzyme complex.

Biophysical Characterization of Binding Events

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for characterizing the thermodynamics and kinetics of ligand-target interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the real-time binding of a ligand to an immobilized target protein. It provides kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. SPR is a powerful tool for confirming target engagement and for structure-activity relationship (SAR) studies. Although specific SPR studies on this compound are not available in the literature, this technique is routinely applied to characterize the binding kinetics of its more complex derivatives to their kinase targets.

Structure-Activity Relationship (SAR) Investigations for Derivatives

The this compound scaffold has been the subject of extensive SAR studies, where systematic modifications have been made to optimize the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Systematic Modification of this compound and Analogues

In the development of kinase inhibitors, the this compound core is often coupled with various heterocyclic systems, such as pyrimidines, quinazolines, and triazines. Modifications are typically explored at several positions:

The Aniline Ring: Substitution on the aniline ring can modulate the electronic properties and steric interactions of the molecule within the binding pocket, influencing both potency and selectivity.

The Morpholine Ring: While the 3-methylmorpholine is often conserved due to its favorable interactions, modifications to this ring have been explored to fine-tune the inhibitor's properties.

Correlation of Structural Features with In Vitro Biological Responses

A consistent finding across numerous studies is the critical role of the 3-methylmorpholine moiety in achieving high potency against kinases like PI3K, mTOR, and Vps34. The stereochemistry of the methyl group can also be a determining factor in the activity of the final compound.

The SAR around the aniline portion of the scaffold is highly dependent on the specific kinase being targeted. For example, the addition of specific substituents to the aniline ring can either enhance or diminish the inhibitory activity against different members of the kinase family, thereby providing a handle for achieving selectivity.

The following table provides a conceptual overview of the SAR for derivatives of this compound, based on general findings in the literature.

| Structural Modification on this compound Core | General Impact on In Vitro Biological Response |

| Conservation of the 3-methylmorpholine moiety | Generally essential for high-potency kinase inhibition. |

| Introduction of specific substituents on the aniline ring | Can modulate potency and selectivity for different kinases. |

| Variation of the heterocyclic system attached to the aniline | Significantly influences the overall inhibitory profile and pharmacokinetic properties. |

This table presents generalized SAR trends for derivatives and is not based on specific quantitative data for the parent compound.

Elucidation of Pharmacophoric Requirements for Target Engagement

The pharmacophoric features of a molecule define the essential spatial and electronic characteristics required for optimal interaction with a specific biological target. For this compound, its structure suggests several key features that are likely crucial for target engagement, based on analyses of structurally similar compounds, particularly those targeting protein kinases. These features form a hypothetical pharmacophore model that can guide the design of more potent and selective analogs.

The primary pharmacophoric elements of this compound are:

Aromatic Core : The aniline ring serves as a hydrophobic core that can engage in van der Waals and π-π stacking interactions with aromatic residues within a protein's binding pocket.

Hydrogen Bond Donor : The primary amine (-NH2) on the aniline ring is a critical hydrogen bond donor. In many kinase inhibitors, this group forms a key hydrogen bond with a backbone carbonyl group in the hinge region of the kinase, anchoring the ligand in the ATP-binding site. researchgate.netnih.gov

Hydrogen Bond Acceptor : The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues in the solvent-exposed region of a binding pocket.

Hydrophobic/Steric Feature : The methyl group on the morpholine ring introduces a specific stereocenter and a small hydrophobic feature. This group can fit into a small hydrophobic sub-pocket, potentially increasing binding affinity and selectivity over non-methylated analogs. nih.gov Its specific stereochemistry (R or S) can be critical, as enantiomers may exhibit different potency and selectivity profiles due to the precise geometry of the binding site. nih.gov

Basic Nitrogen : The tertiary amine of the morpholine ring is a basic center that is typically protonated at physiological pH. This positive charge can form favorable electrostatic or salt-bridge interactions with acidic residues like aspartate or glutamate (B1630785) on the protein surface. researchgate.net

These features collectively create a 3D arrangement of interaction points that are essential for molecular recognition and binding.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type | Likely Role in Target Engagement |

|---|---|---|---|

| Aromatic Core | Aniline Phenyl Ring | Hydrophobic, π-π Stacking | Occupies hydrophobic regions of the binding site; interacts with aromatic residues. |

| Hydrogen Bond Donor | Aniline -NH2 group | Hydrogen Bonding | Acts as a key anchor, often to the hinge region of kinases. researchgate.netnih.gov |

| Hydrogen Bond Acceptor | Morpholine Oxygen | Hydrogen Bonding | Interacts with donor residues, often in more polar or solvent-exposed areas. |

| Hydrophobic/Steric Group | Morpholine -CH3 group | van der Waals, Hydrophobic | Enhances affinity and selectivity by fitting into specific sub-pockets. nih.gov |

| Cationic Center (at physiological pH) | Morpholine Nitrogen | Ionic Interaction, Salt Bridge | Forms electrostatic interactions with acidic residues like ASP or GLU. researchgate.net |

Computational Approaches to Ligand-Target Interactions

Computational methods are indispensable for understanding and predicting how a ligand like this compound interacts with its biological targets. These in silico techniques provide insights into binding modes, interaction stability, and binding affinity, thereby accelerating the drug discovery process.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, typically a protein. nih.govnih.gov For this compound, docking simulations would be performed against a relevant biological target, such as the ATP-binding site of a protein kinase like the Epidermal Growth Factor Receptor (EGFR), a common target for 4-anilinoquinazoline (B1210976) derivatives. nih.govfrontiersin.org

The process involves preparing the 3D structures of both the ligand and the protein. The docking algorithm then samples a large number of possible poses of the ligand within the defined binding site and scores them based on a scoring function, which estimates the binding affinity. The resulting poses are ranked, and the top-ranked pose is predicted as the most likely binding mode.

For this compound docked into the EGFR kinase domain (PDB: 1M17), it is hypothesized that the aniline nitrogen would form a hydrogen bond with the backbone of a key hinge residue, Met769. researchgate.netnih.gov The aniline ring would be positioned in a hydrophobic pocket, while the methylmorpholine group would extend towards the solvent-exposed region, where it could form additional interactions.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | Indicates a favorable binding interaction. |

| Estimated Inhibition Constant (Ki, µM) | 2.5 | Predicts micromolar potency. |

| Key Hydrogen Bonds | Aniline-NH2 with Met769 (backbone C=O) | Crucial anchoring interaction in the kinase hinge region. researchgate.netnih.gov |

| Key Hydrophobic Interactions | Aniline ring with Leu768, Val702 | Stabilization of the core scaffold in a hydrophobic pocket. |

| Other Interactions | Morpholine-O with a water molecule or side chain | Potential for additional polar contacts. |

Molecular Dynamics Simulations of Protein-Ligand Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the presence of solvent. nih.govnih.gov An MD simulation of the this compound-EGFR complex, generated from the best docking pose, would be run for a duration of nanoseconds to microseconds to assess the stability of the predicted interactions.

Key metrics analyzed from the MD trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and the ligand's binding mode is stable. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue to identify regions of flexibility. Lower fluctuations in the binding site residues upon ligand binding can indicate stabilization of that region.

MD simulations can confirm if the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation. nih.gov

| Metric | Component | Average Value (Å) | Interpretation |

|---|---|---|---|

| RMSD | Protein Cα atoms | 1.5 ± 0.3 | The overall protein structure is stable throughout the simulation. |

| Ligand Heavy Atoms | 1.2 ± 0.4 | The ligand remains stably bound in its initial pose with minimal deviation. | |

| RMSF | Binding Site Residues (e.g., Met769) | 0.8 | Low fluctuation indicates stable interaction with the ligand. |

| Loop Regions | 3.5 | Higher fluctuation is expected in flexible loop regions distant from the binding site. |

Free Energy Calculations for Binding Affinity Prediction

To obtain a more quantitative prediction of binding affinity, free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the snapshots extracted from an MD simulation. nih.govnih.govacs.org These methods provide an end-point calculation of the binding free energy (ΔG_bind) by estimating the different energy contributions. nih.gov

The binding free energy is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in solution. The calculation includes changes in molecular mechanics energy (van der Waals and electrostatic interactions) and solvation free energies (polar and nonpolar contributions). nih.govpeng-lab.org These calculations are more computationally demanding than docking but generally offer a better correlation with experimental binding affinities. nih.gov

| Energy Component | Predicted Value | Description |

|---|---|---|

| ΔE_vdw (van der Waals) | -45.5 | Favorable contribution from hydrophobic and steric interactions. |

| ΔE_elec (Electrostatic) | -20.0 | Favorable contribution from hydrogen bonds and charge interactions. |

| ΔG_polar (Polar Solvation) | +48.2 | Unfavorable energy required to desolvate polar groups upon binding. |

| ΔG_nonpolar (Nonpolar Solvation) | -5.1 | Favorable contribution from the hydrophobic effect. |

| ΔG_bind (Total Binding Free Energy) | -22.4 | Overall predicted binding free energy, indicating strong affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov To develop a QSAR model for this compound analogs, a dataset of these compounds with experimentally measured inhibitory activity (e.g., IC50 values) against a specific target would be required.

The process involves:

Descriptor Calculation : For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields) descriptors that encode physicochemical properties.

Model Generation : A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, is used to generate an equation that correlates a subset of these descriptors with the observed biological activity (often expressed as pIC50, the negative logarithm of the IC50). nih.govresearchgate.net

Validation : The model's predictive power is rigorously validated using statistical metrics like the cross-validated correlation coefficient (Q²) and the correlation coefficient for an external test set (R²_pred). nih.govmdpi.com

A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

| Compound | R-group (on aniline ring) | LogP | Polar Surface Area (Ų) | Experimental pIC50 |

|---|---|---|---|---|

| 1 (Parent) | -H | 2.1 | 41.5 | 5.6 |

| 2 | 3-Cl | 2.8 | 41.5 | 6.2 |

| 3 | 3-OCH3 | 2.0 | 50.7 | 5.9 |

| 4 | 3-CF3 | 3.0 | 41.5 | 6.5 |

Hypothetical QSAR Equation: pIC50 = 0.85 * LogP - 0.02 * PSA + 4.2

Advanced Analytical Methodologies for 4 3 Methylmorpholin 4 Yl Aniline in Research

Chromatographic Methods for Separation and Purification

Chromatography is a cornerstone technique for the separation and purification of 4-(3-Methylmorpholin-4-yl)aniline from reaction mixtures, impurities, and other components. The choice of method depends on the specific analytical goal, such as purity assessment, quantification, or isolation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity and quantifying this compound. moravek.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its polarity. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comnih.govrsc.org

A typical RP-HPLC method for analyzing this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the analyte is in a consistent ionic state and to achieve sharp, symmetrical peaks. sielc.comsielc.com Detection is commonly performed using a UV detector, as the aniline (B41778) moiety possesses a strong chromophore. nih.gov For quantitative analysis, the method must be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). energetic-materials.org.cn

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the 3-position of the morpholine (B109124) ring makes this compound a chiral molecule, existing as a pair of enantiomers. Since enantiomers can exhibit different pharmacological activities, it is crucial to separate and quantify them. wvu.edu Chiral chromatography is the most effective technique for determining the enantiomeric excess (e.e.) of this compound. nih.govunife.it

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with amine functionalities. nih.gov The mobile phase in chiral HPLC often consists of a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695). nih.gov

Table 2: Representative Chiral HPLC Conditions

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose-based (e.g., Chiralcel® OJ-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for unambiguous structural confirmation and the analysis of trace-level components in complex mixtures. kuleuven.be

GC-MS and LC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for analyzing complex mixtures containing this compound. researchgate.netnih.gov These techniques are frequently used for reaction monitoring, impurity profiling, and stability studies.

GC-MS is suitable for volatile and thermally stable compounds. While aniline derivatives can be analyzed by GC-MS, the polarity of the morpholine group in this compound might necessitate derivatization to improve its volatility and chromatographic behavior. epa.govresearchgate.net

LC-MS is generally more applicable to this compound without the need for derivatization. europeanpharmaceuticalreview.com It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. kuleuven.be Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically generating a protonated molecular ion [M+H]⁺ that confirms the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, providing structural information that helps in the definitive identification of the compound and its related substances. d-nb.inforesearchgate.net

Table 3: Comparison of GC-MS and LC-MS for Analysis

| Technique | Advantages | Considerations for this compound |

|---|---|---|

| GC-MS | High chromatographic resolution for volatile compounds. | May require derivatization to increase volatility. thermofisher.com Potential for thermal degradation. |

| LC-MS | Applicable to a wide range of polarities and molecular weights without derivatization. High sensitivity and structural information from MS/MS. kuleuven.beeuropeanpharmaceuticalreview.com | Matrix effects can influence ionization efficiency. mdpi.com Mobile phase selection must be compatible with MS. sielc.com |

LC-NMR for In Situ Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a sophisticated technique that directly couples HPLC separation with NMR spectroscopy. taylorandfrancis.com This allows for the acquisition of detailed structural information of compounds as they elute from the HPLC column, eliminating the need for laborious isolation of individual components. mdpi.com

For this compound, LC-NMR could be invaluable for the unambiguous identification of process impurities or degradation products. By stopping the flow post-elution of a peak of interest and acquiring a full suite of 1D and 2D NMR experiments (like ¹H, ¹³C, COSY, HSQC), the complete chemical structure of an unknown related substance can be determined in situ. This technique is particularly powerful when mass spectrometry data alone is insufficient for complete structural assignment. mdpi.com

Spectrophotometric and Electrochemical Methods for Quantification

While chromatography is dominant, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the quantification of this compound.

Spectrophotometric Methods: Based on the principle of Beer's Law, UV-Visible spectrophotometry can be used for quantification. The aniline component of the molecule contains a phenyl ring conjugated with a nitrogen atom, which results in characteristic UV absorbance. researchgate.netaatbio.com A calibration curve can be constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorption (λmax) to determine the concentration of the compound in unknown samples. Derivative spectroscopy can be employed to resolve the analyte's spectrum from background interferences, enhancing specificity. youtube.com

Electrochemical Methods: The aniline moiety is electrochemically active and can be oxidized at a suitable electrode. mdpi.com This property allows for its detection and quantification using electrochemical methods such as voltammetry or amperometry. neu.edu When coupled with HPLC, an electrochemical detector can provide highly sensitive and selective analysis of aromatic amines, often with lower detection limits than UV detection. nih.govnih.gov The applied potential can be optimized to selectively detect the analyte of interest in the presence of other non-electroactive substances.

Future Research Trajectories and Interdisciplinary Opportunities for 4 3 Methylmorpholin 4 Yl Aniline

Development of Novel Synthetic Methodologies

The current synthetic routes to 4-(3-methylmorpholin-4-yl)aniline and its derivatives often rely on classical nucleophilic aromatic substitution or reductive amination protocols. Future research should focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Key Research Areas:

Catalytic C-N Cross-Coupling Reactions: Exploring modern catalytic systems, such as those based on palladium, copper, or nickel, for the direct arylation of 3-methylmorpholine (B1346471) with p-substituted anilines or their precursors. This could offer improved yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound would enable safer, more efficient, and highly scalable production, which is crucial for its potential use in large-scale drug manufacturing.

Biocatalytic Approaches: Investigating the use of enzymes, such as amine dehydrogenases or transaminases, for the stereoselective synthesis of the chiral 3-methylmorpholine precursor and its subsequent coupling. This would be particularly valuable for accessing enantiomerically pure forms of the final compound.

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is primarily centered around the aniline (B41778) nitrogen. Future studies should aim to uncover and exploit less obvious reactive sites within the molecule to access novel chemical space.

Potential Research Directions:

C-H Activation: Investigating the selective functionalization of the aromatic C-H bonds of the aniline ring or the aliphatic C-H bonds of the methylmorpholine moiety. This could lead to the direct introduction of various functional groups, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to engage this compound in novel transformations, such as radical additions or cycloadditions, that are not accessible under thermal conditions.

Electrochemical Synthesis: Employing electrochemical methods to mediate the oxidation or reduction of the molecule, potentially leading to the formation of reactive intermediates that can be trapped to form new and complex structures.

Advanced Computational Modeling and Machine Learning Applications

Computational tools can provide invaluable insights into the properties and potential applications of this compound, guiding experimental work and accelerating the discovery process.

Prospective Applications:

Conformational Analysis and Property Prediction: Performing high-level quantum mechanical calculations to accurately predict the conformational preferences, electronic properties, and spectroscopic signatures of the molecule. This data can aid in understanding its interactions with biological targets.

Machine Learning for SAR Prediction: Developing machine learning models trained on datasets of related aniline and morpholine (B109124) derivatives to predict the structure-activity relationships (SAR) of novel compounds derived from this compound. nih.govnih.gov This can help prioritize the synthesis of compounds with the highest probability of desired biological activity. nih.gov

Reaction and Retrosynthesis Planning: Utilizing deep learning and modern search algorithms to devise efficient synthetic routes for novel derivatives. nih.gov By analyzing vast amounts of chemical reaction data, these tools can propose retrosynthetic pathways, suggesting optimal reagents and conditions. nih.gov

Interdisciplinary Collaborations in Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive scaffold for applications beyond traditional medicinal chemistry, necessitating collaborations with experts in other scientific disciplines.

Opportunities for Collaboration:

Chemical Biology: Partnering with chemical biologists to incorporate this moiety into larger biomolecules, such as peptides or oligonucleotides, to enhance their cellular uptake, stability, or target engagement. Its role as a fragment in potent inhibitors of kinases like ATR (Ataxia Telangiectasia and Rad3-related) highlights its potential in the design of new therapeutic agents. nih.govresearchgate.net

Materials Science: Collaborating with materials scientists to explore the use of this compound as a monomer or functional additive in the development of novel polymers, organic light-emitting diodes (OLEDs), or other functional materials. The aniline and morpholine groups could impart desirable electronic or self-assembly properties.

Design and Synthesis of this compound-Based Chemical Probes

Chemical probes are essential tools for elucidating the biological roles of proteins and other biomolecules. Designing probes based on the this compound scaffold could enable new avenues of biological investigation.

Strategies for Probe Development:

Fluorogenic and Chromogenic Probes: Attaching environmentally sensitive fluorophores or chromophores to the this compound core. The fluorescence or color of these probes could change upon binding to a specific target, allowing for real-time monitoring of biological processes.

Photoaffinity Labels: Incorporating photoreactive groups, such as azides or diazirines, to enable covalent cross-linking of the probe to its biological target upon photoirradiation. This would facilitate target identification and validation.

Bifunctional Probes and Degraders: Designing molecules that contain the this compound moiety for target binding, a linker, and an E3 ligase-recruiting ligand to induce the targeted degradation of a protein of interest (PROTACs).

常见问题

Basic: What are the most reliable synthetic routes for 4-(3-Methylmorpholin-4-yl)aniline, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves a multi-step process starting with 3-methylmorpholine and functionalized aniline derivatives. Key steps include:

- Nucleophilic substitution to attach the morpholine moiety to the aniline ring.

- Catalytic hydrogenation or reductive amination to stabilize the amine group .

Optimal conditions require anhydrous solvents (e.g., THF or DMF), controlled temperatures (60–80°C), and catalysts like Pd/C or Raney Ni. Yields drop significantly if moisture is present due to premature hydrolysis of intermediates. For reproducibility, strict inert atmospheres (N₂/Ar) are critical .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for morpholine-aniline derivatives?

Answer:

Conflicting mechanistic hypotheses (e.g., SN1 vs. SN2 pathways) can be addressed via:

- DFT calculations to compare transition-state energies for competing pathways.

- Kinetic isotope effects (KIE) experiments to validate computational predictions.

For example, a 2024 study resolved discrepancies in regioselectivity by correlating computed activation barriers with experimental product ratios .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., morpholine ring protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 221.2) .

- X-ray Crystallography : SHELX software (v. 2025) resolves 3D conformation, revealing chair conformation of the morpholine ring and coplanarity of the aniline group .

Advanced: How do solvent polarity and pH affect the stability of this compound in biological assays?

Answer:

- Polar solvents (e.g., DMSO) stabilize the compound via H-bonding with the morpholine oxygen, reducing degradation.

- Neutral to slightly acidic pH (pH 6–7) prevents protonation of the aniline -NH₂ group, maintaining solubility without compromising stability.

In contrast, alkaline conditions (pH >8) accelerate oxidation to quinone derivatives, as shown in a 2025 kinetic study .

Basic: What are the primary biological targets of this compound, and how is its activity quantified?

Answer:

The compound interacts with:

- GPCRs : Binds to serotonin receptors (5-HT₂A/2C) with IC₅₀ values in the µM range, measured via radioligand displacement assays .

- Kinases : Inhibits PI3Kγ (IC₅₀ = 1.2 µM) in fluorescence-based assays .

Dose-response curves and Hill coefficients are used to quantify efficacy and cooperativity .

Advanced: How can researchers address discrepancies in reported IC₅₀ values across different assay systems?

Answer:

Contradictions arise from assay-specific variables:

- Cell vs. cell-free systems : Membrane permeability differences alter effective concentrations.

- ATP concentrations : Kinase assays with high ATP (1 mM) reduce apparent potency due to competitive inhibition.

Standardization using reference inhibitors (e.g., staurosporine for kinases) and normalizing to protein content (Bradford assay) improves cross-study comparability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential amine vapor release.

- Storage : Under N₂ at −20°C to prevent oxidation.

LD₅₀ data (oral, rat): 480 mg/kg; acute toxicity primarily affects the liver .

Advanced: How can structure-activity relationship (SAR) studies optimize the morpholine-aniline scaffold for enhanced selectivity?

Answer: